

Spectroscopic data for Disperse Orange 44 (UV-Vis, Fluorescence)

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Compound of Interest

Compound Name: *Disperse Orange 44*

Cat. No.: *B1580883*

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Spectroscopic Profile of Disperse Orange 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the fluorescent dye, **Disperse Orange 44**. The document summarizes key quantitative data from UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, offering detailed experimental protocols for reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals utilizing **Disperse Orange 44** in their work.

Core Spectroscopic Data

The spectroscopic characteristics of **Disperse Orange 44** are crucial for its application in various scientific fields. The dye exhibits distinct absorption and emission properties that are summarized below.

UV-Vis Absorption and Fluorescence Data

Quantitative spectroscopic data for **Disperse Orange 44** is presented in the following table. The UV-Vis absorption spectrum was recorded in N,N-dimethylformamide (DMF), revealing a primary absorption maximum in the visible region. While the dye is known to be fluorescent, specific experimental data on its fluorescence quantum yield remains limited in publicly accessible literature.

| Parameter | Value | Solvent |
|--|--------------------|-----------------------------|
| UV-Vis Absorption Maximum (λ _{max}) | ~458 nm | N,N-dimethylformamide (DMF) |
| Molar Absorptivity (ε) | Data not available | - |
| Fluorescence Excitation Maximum (λ _{ex}) | Data not available | - |
| Fluorescence Emission Maximum (λ _{em}) | Data not available | - |
| Fluorescence Quantum Yield (Φ _F) | Data not available | - |

Note: The UV-Vis absorption maximum is estimated from the experimental spectrum presented in a computational chemistry study. Precise quantitative values for molar absorptivity and fluorescence parameters are not readily available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility of spectroscopic measurements for **Disperse Orange 44**, detailed experimental protocols are provided below. These protocols are based on standard methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **Disperse Orange 44**.

1. Materials:

- **Disperse Orange 44**
- N,N-dimethylformamide (DMF), spectroscopic grade
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

2. Procedure:

- Solution Preparation: Prepare a stock solution of **Disperse Orange 44** in DMF of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions in DMF to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 300 nm to 700 nm.
- Blank Measurement: Fill a quartz cuvette with the blank solvent (DMF) and place it in the spectrophotometer. Record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the **Disperse Orange 44** solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). If the molar absorptivity (ϵ) is to be calculated, use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow for UV-Vis Spectroscopy



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Caption: Workflow for obtaining UV-Vis absorption data.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield of **Disperse Orange 44**.

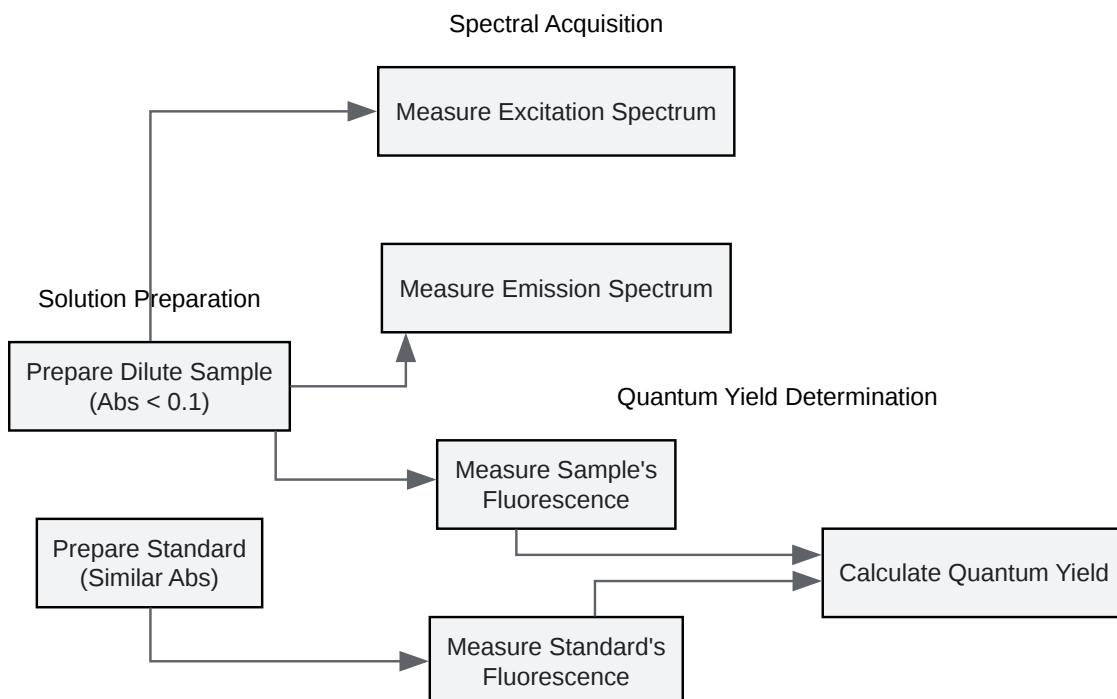
1. Materials:

- **Disperse Orange 44**
- Spectroscopic grade solvent (e.g., DMF, ethanol)
- Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
- Fluorescence cuvettes (1 cm path length, four-sided polished)
- Fluorometer

2. Procedure:

- Solution Preparation: Prepare a dilute solution of **Disperse Orange 44** in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
- Excitation and Emission Spectra:
- To measure the emission spectrum, excite the sample at its absorption maximum (λ_{max}) and scan a range of higher wavelengths.
- To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of lower wavelengths for excitation.
- Quantum Yield Measurement (Relative Method):
- Measure the fluorescence emission spectrum of the chosen quantum yield standard.
- Under identical instrument settings (excitation wavelength, slit widths), measure the fluorescence emission spectrum of the **Disperse Orange 44** solution.
- Integrate the area under the emission curves for both the standard and the sample.
- Calculate the quantum yield of the sample using the following equation: $\Phi_F(\text{sample}) = \Phi_F(\text{standard}) * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where Φ_F is the fluorescence quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Fluorescence Spectroscopy



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Caption: Workflow for fluorescence spectroscopy measurements.

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